molecular formula C10H14F2N2O2 B12433962 {[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}hydrazine CAS No. 1016749-95-3

{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}hydrazine

Cat. No.: B12433962
CAS No.: 1016749-95-3
M. Wt: 232.23 g/mol
InChI Key: DNQVKGOIQFRGJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}hydrazine is a chemical compound with the molecular formula C10H14F2N2O2 It is characterized by the presence of difluoromethoxy and ethoxy groups attached to a phenyl ring, which is further connected to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}hydrazine typically involves the reaction of 4-(difluoromethoxy)-3-ethoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The aldehyde group of the starting material reacts with hydrazine to form the corresponding hydrazone, which is then reduced to yield the desired hydrazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azides or nitroso compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of azides or nitroso compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}hydrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The difluoromethoxy and ethoxy groups may enhance the compound’s binding affinity and specificity for certain targets, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    Trifluorotoluene: An organic compound with similar fluorinated aromatic structure but different functional groups.

    4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-ylmethanone: A compound with a similar aromatic core but different substituents and functional groups.

Uniqueness

{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}hydrazine is unique due to the combination of difluoromethoxy and ethoxy groups on the phenyl ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for specific applications in research and industry.

Properties

CAS No.

1016749-95-3

Molecular Formula

C10H14F2N2O2

Molecular Weight

232.23 g/mol

IUPAC Name

[4-(difluoromethoxy)-3-ethoxyphenyl]methylhydrazine

InChI

InChI=1S/C10H14F2N2O2/c1-2-15-9-5-7(6-14-13)3-4-8(9)16-10(11)12/h3-5,10,14H,2,6,13H2,1H3

InChI Key

DNQVKGOIQFRGJG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CNN)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.